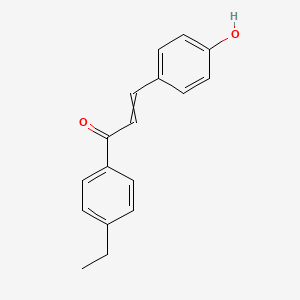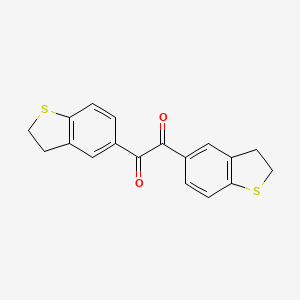![molecular formula C13H16INO B14268217 2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 141273-90-7](/img/structure/B14268217.png)
2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the class of oxazoles It features a unique structure with an iodophenyl group attached to an ethyl chain, which is further connected to a dimethyl-substituted oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodophenylacetic acid, which is a key precursor.
Formation of Intermediate: The 2-iodophenylacetic acid undergoes a series of reactions, including esterification and reduction, to form 2-iodophenylethyl alcohol.
Cyclization: The 2-iodophenylethyl alcohol is then subjected to cyclization with 4,4-dimethyl-2-oxazoline under acidic conditions to form the desired oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives, such as oxides or ketones, can be obtained.
Reduction Products: Reduced derivatives, such as alcohols or amines, can be synthesized.
Coupling Products: Biaryl compounds or other coupled products can be formed.
Applications De Recherche Scientifique
2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the oxazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodophenylacetic Acid: A precursor in the synthesis of the target compound.
2-Iodophenylacetonitrile: Another iodophenyl derivative with different functional groups.
2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic Acid: A structurally similar compound with an ethyl group.
Uniqueness
2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole is unique due to its combination of an iodophenyl group and an oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
141273-90-7 |
|---|---|
Formule moléculaire |
C13H16INO |
Poids moléculaire |
329.18 g/mol |
Nom IUPAC |
2-[2-(2-iodophenyl)ethyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C13H16INO/c1-13(2)9-16-12(15-13)8-7-10-5-3-4-6-11(10)14/h3-6H,7-9H2,1-2H3 |
Clé InChI |
UOHKJZUESWRHRM-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=N1)CCC2=CC=CC=C2I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


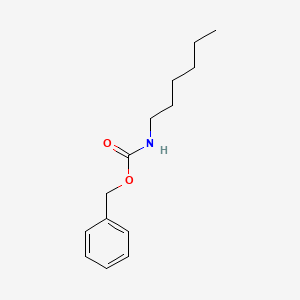
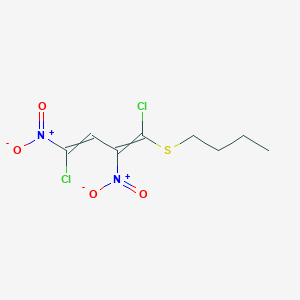
![4-[7-(4-Fluorophenyl)spiro[3.4]oct-6-en-6-yl]benzene-1-sulfonamide](/img/structure/B14268143.png)
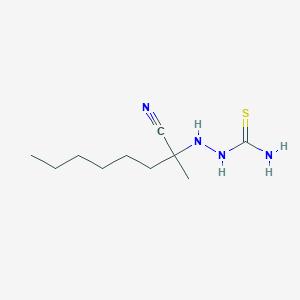
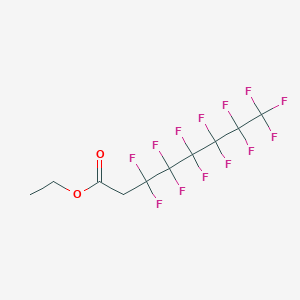
![4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile](/img/structure/B14268182.png)
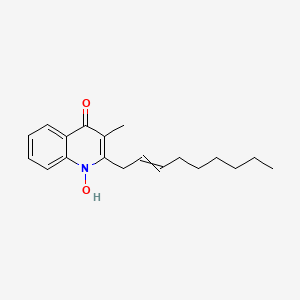
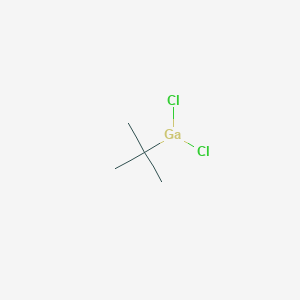
![1,1'-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B14268205.png)
![Butanediamide, N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-2-hydroxy-3-(2-methylpropyl)-N1-(phenylmethoxy)-, (2S,3R)-(9CI)](/img/structure/B14268210.png)
methylene}bis(trimethylsilane)](/img/structure/B14268212.png)
![1,1'-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine](/img/structure/B14268228.png)
